molecular formula C10H8BrN3O2 B1478665 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 2090852-37-0

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1478665
CAS No.: 2090852-37-0
M. Wt: 282.09 g/mol
InChI Key: ABCKQFIWCHJXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit penicillin biosynthetic enzymes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of acetylcholinesterase, an enzyme crucial for nerve function . This interaction can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with penicillin biosynthetic enzymes involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to a cascade of molecular events that alter cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under specific conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage threshold is essential for its safe and effective application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization influences its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-2-6(4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCKQFIWCHJXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 2
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 3
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 4
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 6
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.